AZD8835 is a potent and selective inhibitor of the catalytic subunits PI3Kα and PI3Kδ of the class I phosphatidylinositol 3-kinases (PI3Ks) [, ]. It exhibits high selectivity for PI3Kα and PI3Kδ over other PI3K isoforms (PI3Kβ and PI3Kγ) and other kinases []. AZD8835 has emerged as a promising anticancer agent in preclinical studies, particularly for cancers driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα [, ].
AZD-8835 is a novel compound developed as a selective inhibitor of phosphoinositide 3-kinase alpha and delta isoforms, which are critical in various cellular processes, including growth, proliferation, and survival. This compound has been primarily researched for its potential applications in cancer therapy, particularly in targeting tumors with mutations in the phosphatidylinositol 3-kinase pathway.
AZD-8835 was synthesized by researchers focusing on small-molecule inhibitors that can effectively target specific isoforms of phosphoinositide 3-kinase. It belongs to the class of antineoplastic agents and is classified as a protein kinase inhibitor, specifically targeting the PI3K family. The compound is currently undergoing clinical evaluation for its efficacy in treating cancers associated with aberrant PI3K signaling pathways .
The synthesis of AZD-8835 involves several key steps that utilize various chemical reactions to construct its complex structure. The process typically begins with the preparation of intermediate compounds through reactions such as:
The detailed synthetic route can be complex and involves multiple steps, including the use of protecting groups and specific reaction conditions to ensure high yields and purity of the final product .
AZD-8835 has a distinct molecular structure characterized by its piperidine ring and pyrazine moiety. The molecular formula is , with a molecular weight of approximately 306.39 g/mol. Structural analysis reveals that AZD-8835 contains multiple functional groups that contribute to its biological activity, including:
Crystallographic studies have confirmed the three-dimensional arrangement of atoms within the molecule, providing insights into how it interacts with its biological targets .
The reactivity profile of AZD-8835 is primarily defined by its ability to inhibit phosphoinositide 3-kinase activity. In vitro studies have demonstrated that AZD-8835 effectively competes with ATP for binding at the active site of the enzyme, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation.
Key reactions include:
AZD-8835 exerts its therapeutic effects by selectively inhibiting phosphoinositide 3-kinase alpha and delta isoforms. This inhibition disrupts the signaling pathways that promote tumor growth and survival. The mechanism can be summarized as follows:
Research indicates that AZD-8835 can sensitize cancer cells to other treatments, such as tamoxifen, enhancing its potential as a combination therapy .
AZD-8835 exhibits several notable physical and chemical properties:
These properties are essential for optimizing drug formulation and delivery systems .
AZD-8835 is primarily investigated for its potential applications in oncology due to its selective inhibition of phosphoinositide 3-kinase isoforms involved in cancer progression. Key applications include:
PI3Kα is ubiquitously expressed and mediates growth factor signaling. Its hyperactivity, driven by PIK3CA mutations (e.g., H1047R, E545K), leads to uncontrolled AKT/mTOR activation and tumor progression. In contrast, PI3Kδ is predominantly expressed in leukocytes and governs immune cell functions but is also implicated in tumor microenvironment modulation.
AZD-8835 is a potent, ATP-competitive inhibitor exhibiting nanomolar IC50 values against both PI3Kα (6.2 nM) and PI3Kδ (5.7 nM). It demonstrates significant selectivity over PI3Kβ (IC50 = 431 nM) and PI3Kγ (IC50 = 90 nM) [1] [4]. Crucially, it retains activity against common PIK3CA mutants, with IC50 values of 5.8 nM for H1047R and 6 nM for E545K [5]. In cellular assays, AZD-8835 inhibits AKT phosphorylation in PIK3CA-mutant BT474 breast cancer cells (IC50 = 57 nM) and PI3Kδ-dependent Jeko-1 B cells (IC50 = 49 nM) [1].
Table 1: Selectivity Profile of AZD-8835
Target | IC50 (nM) | Cellular Function |
---|---|---|
PI3Kα | 6.2 | Growth factor signaling, oncogenesis |
PI3Kδ | 5.7 | Immune cell activation, tumor microenvironment |
PI3Kα-H1047R | 5.8 | Constitutively active mutant |
PI3Kα-E545K | 6.0 | Constitutively active mutant |
PI3Kβ | 431 | Platelet function, insulin signaling |
PI3Kγ | 90 | Inflammatory responses |
PIK3CA mutations occur in ~13% of all cancers, ranking as the second most frequent genomic alteration after TP53. In hormone receptor-positive (HR+), HER2-negative breast cancer—a key focus for PI3Kα-targeted therapies—these mutations are detected in 28–46% of cases [6] [9]. Such mutations correlate with therapeutic resistance and reduced survival, making them critical therapeutic targets.
Mechanistically, mutant PI3Kα constitutively activates downstream signaling cascades, promoting tumor growth independent of extracellular stimuli. Additionally, compensatory feedback loops, such as PI3Kα reactivation following PI3Kδ inhibition in lymphomas, underscore the complexity of targeting this pathway [7].
Combined inhibition of PI3Kα and PI3Kδ addresses limitations of isoform-specific agents:
Table 2: Preclinical Efficacy of AZD-8835
Model System | Treatment | Key Outcome |
---|---|---|
BT474 xenografts | 12.5–50 mg/kg AZD-8835 | ↓18F-FDG uptake (dose-dependent) |
SKOV-3 xenografts | 25 mg/kg AZD-8835 (b.i.d.) | Sustained pAKT inhibition for 8h |
Syngeneic tumors | AZD-8835 monotherapy | ↑CD8+ T-cell activation; ↓Treg suppression |
ER+ breast cancer | AZD-8835 + CDK4/6 inhibitor | 92% tumor regression |
Pharmacodynamic studies using 18F-FDG PET confirmed AZD-8835’s rapid modulation of glucose metabolism, with significant uptake reduction at doses ≥12.5 mg/kg within 2 hours. This correlated with downstream biomarker suppression (pAKT, pPRAS40), validating its use as a non-invasive biomarker for target engagement [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7